

# Retinyl Propionate: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Retinyl propionate

Cat. No.: B132001

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CAS Number: 7069-42-3

Molecular Formula:  $C_{23}H_{34}O_2$

Molecular Weight: 342.51 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

## Core Data and Properties

**Retinyl propionate** is a synthetic ester of retinol (Vitamin A) and propionic acid.[\[4\]](#) It is a stable, oil-soluble compound utilized in skincare and pharmaceutical preparations for its anti-aging and skin-renewing properties.[\[5\]](#) Its enhanced stability and favorable molecular size for transdermal delivery make it a compound of significant interest in dermatological research and cosmetic science.

## Physicochemical Properties

Property	Value	Reference
CAS Number	7069-42-3	[1][2][3][6]
Molecular Formula	C <sub>23</sub> H <sub>34</sub> O <sub>2</sub>	[1][2][4]
Molecular Weight	342.51 g/mol	[1][2][3]
Appearance	Thick Yellow Oil / Yellow to yellow-green to green liquid	[2]
Purity (typical)	≥95% (sum of isomers, HPLC)	[1]
Synonyms	Retinol propionate, Vitamin A propionate, all-trans-Retinyl propionate	[2][4][7]
IUPAC Name	[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]propanoate	[4]
SMILES	CCC(=O)OC\C=C(\C)\C=C\C=C(\C)\C=C\C1=C(C)CCCC1(C)C	
InChI Key	SFRPDSKECHTFQA-ONOWFSFQSA-N	[4][6]

## Molecular Structure

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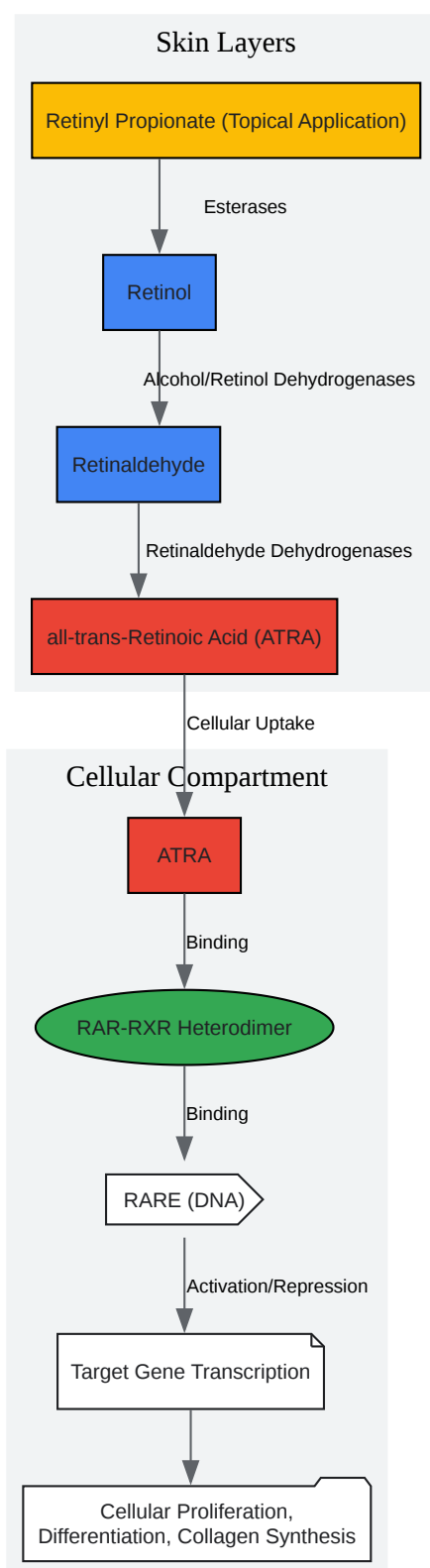
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Figure 1: Molecular structure of **Retinyl propionate**.

## Mechanism of Action and Signaling Pathway

Upon topical application, **retinyl propionate** penetrates the skin and is enzymatically hydrolyzed by esterases to yield retinol and propionic acid. Retinol then undergoes a two-step oxidation process to become the biologically active form, all-trans-retinoic acid (ATRA). This conversion is a critical step for its therapeutic effects.

ATRA modulates gene expression by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This heterodimeric complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade influences a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.



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*Figure 2: Retinoid signaling pathway.*

## Experimental Protocols

### Synthesis and Purification of Retinyl Propionate

This protocol describes a general method for the synthesis of **retinyl propionate** via esterification of retinol.

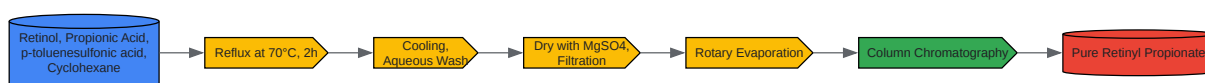
Materials:

- Retinol (Vitamin A)
- Propionic acid
- p-toluenesulfonic acid (catalyst)
- Cyclohexane (solvent)
- Deionized water
- Anhydrous magnesium sulfate
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a reaction flask, add retinol (e.g., 900g), propionic acid (e.g., 250g), p-toluenesulfonic acid (e.g., 1g), and cyclohexane (e.g., 4L).<sup>[4]</sup>
- Stir the mixture and heat to reflux at approximately 70°C for 2 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.<sup>[4]</sup>
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove the catalyst and any unreacted propionic acid.<sup>[4]</sup>

- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the cyclohexane solvent under reduced pressure using a rotary evaporator to yield the crude **retinyl propionate**.<sup>[4]</sup>
- Further purification can be achieved using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain high-purity **retinyl propionate**.



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Figure 3: Synthesis and purification workflow.

## HPLC Analysis of Retinyl Propionate in a Cosmetic Formulation

This protocol provides a method for the quantitative analysis of **retinyl propionate** in a cream-based cosmetic product.

Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- **Retinyl propionate** standard

- Vortex mixer
- Centrifuge
- Syringe filters (0.45  $\mu\text{m}$ )

Procedure:

- Standard Preparation: Prepare a stock solution of **retinyl propionate** in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
- Sample Preparation:
  - Accurately weigh approximately 1g of the cosmetic cream into a centrifuge tube.
  - Add a known volume of methanol (e.g., 10 mL) to the tube.
  - Vortex vigorously for 5 minutes to disperse the cream and extract the **retinyl propionate**.
  - Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.
  - Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- Chromatographic Conditions:
  - Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 85% acetonitrile and increasing to 100% over 15 minutes.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30°C
  - Detection Wavelength: 325 nm
  - Injection Volume: 20  $\mu\text{L}$
- Analysis: Inject the prepared standards and samples into the HPLC system. Identify the **retinyl propionate** peak based on the retention time of the standard. Quantify the amount of

**retinyl propionate** in the sample by comparing its peak area to the calibration curve generated from the standards.

## In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method for assessing the penetration of **retinyl propionate** through the skin using Franz diffusion cells.

Materials and Equipment:

- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin)
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
- Formulation containing **retinyl propionate**
- Water bath with a circulating pump
- Magnetic stirrers
- HPLC system for analysis

Procedure:

- Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells.
- Cell Assembly:
  - Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
  - Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

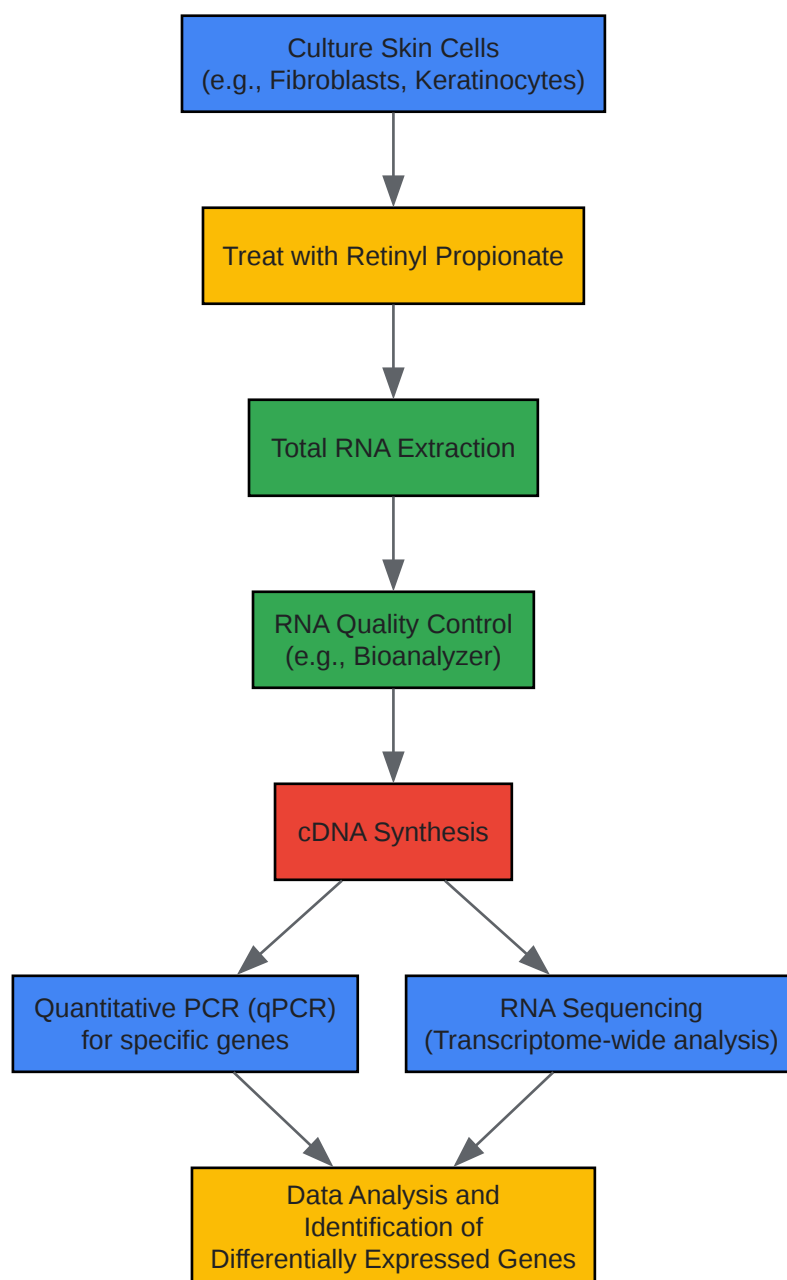


- Place a small magnetic stir bar in the receptor chamber.
- Equilibration: Place the assembled cells in a water bath maintained at 32°C to mimic skin surface temperature and allow the skin to equilibrate for 30 minutes.
- Dosing: Apply a known amount of the **retinyl propionate** formulation to the surface of the skin in the donor chamber.
- Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution via the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
- Analysis: Analyze the concentration of **retinyl propionate** in the collected samples using a validated HPLC method as described in section 3.2.
- Data Analysis: Calculate the cumulative amount of **retinyl propionate** permeated per unit area of skin over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative amount versus time curve.

## Gene Expression Analysis

**Retinyl propionate**, through its conversion to ATRA, can modulate the expression of numerous genes in skin cells. Studies have shown that retinoids can influence the expression of genes involved in collagen synthesis, extracellular matrix production, and cellular differentiation. For instance, in human foreskin fibroblasts, a combination of **retinyl propionate** and hydroxypinacolone retinoate was found to synergistically enhance the expression of type IV collagen (COL4A1), Cellular Retinol-Binding Protein I (CRBP-I), and Retinoic Acid Receptor Beta (RARβ) genes.

A general workflow for analyzing changes in gene expression in skin cells treated with **retinyl propionate** is as follows:



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*Figure 4: Gene expression analysis workflow.*

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)